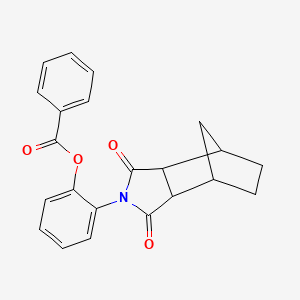![molecular formula C11H18N8S B11623738 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyano-3,3-dimethylthiourea](/img/structure/B11623738.png)
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyano-3,3-dimethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Michler’s ketone , is a fascinating organic compound. Its chemical formula is C₁₇H₂₀N₂O , and its molecular weight is approximately 268.35 g/mol . Michler’s ketone appears as silver-white or light gray-green crystals with a melting point of 172°C and is sparingly soluble in water but soluble in hot benzene .
Preparation Methods
Michler’s ketone can be synthesized through various routes. One common method involves the reaction of 4,4’-diaminobenzophenone tetrachlorophthalic anhydride . The overall synthetic pathway includes several steps, and the key intermediate is the formation of the cyano group. Industrial production methods typically optimize yield and scalability .
Chemical Reactions Analysis
Michler’s ketone undergoes several reactions, including:
Scientific Research Applications
Michler’s ketone finds applications in diverse fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Serves as a fluorescent probe due to its aggregation-induced emission properties.
Medicine: Investigated for potential antitumor and photodynamic therapy applications.
Industry: Employed in dye synthesis and as a sensitizer in photography.
Mechanism of Action
The exact mechanism by which Michler’s ketone exerts its effects depends on its specific application. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Michler’s ketone stands out due to its unique structure and fluorescence properties. Similar compounds include bis(4-aminophenyl)methanone and bis(4-dimethylaminophenyl)methanone .
Properties
Molecular Formula |
C11H18N8S |
|---|---|
Molecular Weight |
294.38 g/mol |
IUPAC Name |
1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyano-3,3-dimethylthiourea |
InChI |
InChI=1S/C11H18N8S/c1-16(2)8-13-9(17(3)4)15-10(14-8)19(7-12)11(20)18(5)6/h1-6H3 |
InChI Key |
WPVPSYMJAMHCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C#N)C(=S)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623656.png)
![2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide](/img/structure/B11623660.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B11623668.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623672.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623677.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623688.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623690.png)
![4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate](/img/structure/B11623692.png)


![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11623704.png)
![N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium](/img/structure/B11623715.png)
![(5E)-5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11623722.png)
![2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11623733.png)
